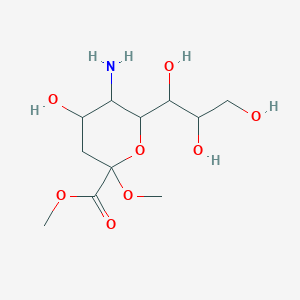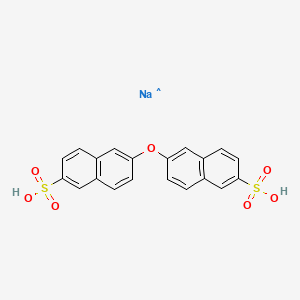
6,6'-Oxybis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Oxybis- is a compound known for its unique chemical structure and properties. It is often referred to in the context of its derivatives, such as 6,6’-Oxybis(2-naphthalenesulfonic acid) disodium salt. This compound is characterized by the presence of an oxygen atom bridging two naphthalene rings, each substituted with sulfonic acid groups. It is widely used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Oxybis- compounds typically involves the reaction of naphthalene derivatives with sulfonating agents. One common method is the sulfonation of 2-naphthol with sulfuric acid, followed by oxidation to introduce the oxygen bridge. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6,6’-Oxybis- compounds involves large-scale sulfonation and oxidation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Oxybis- compounds undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonic acid groups to sulfonates or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, phosphoric acid.
Major Products
The major products formed from these reactions include various substituted naphthalenes, sulfonates, and other derivatives that retain the core 6,6’-Oxybis- structure.
Applications De Recherche Scientifique
6,6’-Oxybis- compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their use in drug delivery systems and as potential therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,6’-Oxybis- compounds involves their interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with proteins and other biomolecules, affecting their function. The oxygen bridge provides a unique structural feature that can influence the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Oxybis(benzo[d]thiazol-2-amine): Known for its use in coordination chemistry and potential biological activities.
6,6’-Oxybis(4,1-phenylene)bis(azanylylidene)bis(methanylylidene): Studied for its supramolecular assemblies and interactions.
Uniqueness
6,6’-Oxybis- compounds are unique due to their stable oxygen bridge and the presence of sulfonic acid groups, which provide distinct chemical and physical properties. These features make them versatile in various applications, from industrial processes to scientific research.
Propriétés
Formule moléculaire |
C20H14NaO7S2 |
|---|---|
Poids moléculaire |
453.4 g/mol |
InChI |
InChI=1S/C20H14O7S2.Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;/h1-12H,(H,21,22,23)(H,24,25,26); |
Clé InChI |
PFYLRUAKXPPAKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


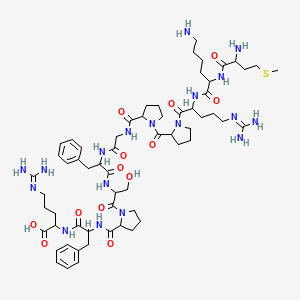
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)
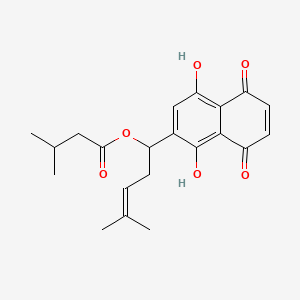

![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
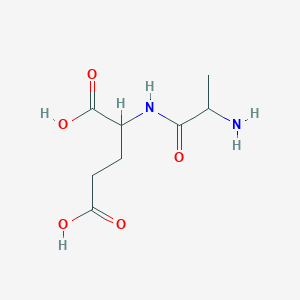
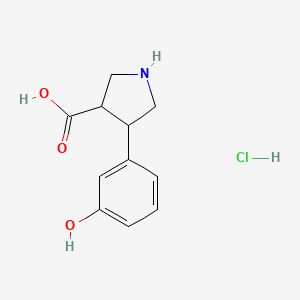
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)
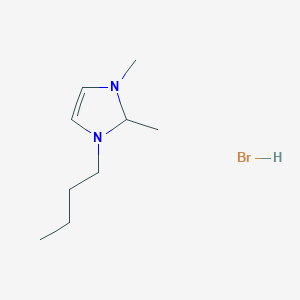
![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)

![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
